5-(Pyridin-3-ylmethyl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Pyridin-3-ylmethyl)thiazol-2-amine is a heterocyclic compound that contains both a thiazole ring and a pyridine ring. Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-3-ylmethyl)thiazol-2-amine typically involves the reaction of pyridine-3-carbaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiazole derivative. The reaction is usually carried out in ethanol with the addition of a catalytic amount of hydrochloric acid. The mixture is refluxed for several hours, and the product is obtained after purification by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-3-ylmethyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole and pyridine derivatives.
Scientific Research Applications
5-(Pyridin-3-ylmethyl)thiazol-2-amine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Pyridin-3-ylmethyl)thiazol-2-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and DNA, affecting their function.
Pathways Involved: It may inhibit key enzymes involved in microbial growth, cancer cell proliferation, and inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share structural similarities.
Pyridine Derivatives: Compounds such as 3-aminopyridine and 2-chloropyridine are structurally related.
Uniqueness
5-(Pyridin-3-ylmethyl)thiazol-2-amine is unique due to the combination of the thiazole and pyridine rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H9N3S |
---|---|
Molecular Weight |
191.26 g/mol |
IUPAC Name |
5-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H9N3S/c10-9-12-6-8(13-9)4-7-2-1-3-11-5-7/h1-3,5-6H,4H2,(H2,10,12) |
InChI Key |
WAGKWLKIFSEKDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CC2=CN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.